
2-(3-formylphénoxy)propanoate de méthyle
Vue d'ensemble
Description
“Methyl 2-(3-formylphenoxy)propanoate” is a chemical compound . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves esterification or carboalkoxylation . For instance, methyl propanoate can be synthesized by esterification of propionic acid with methanol . Industrially, it can be prepared by carboalkoxylation, i.e., the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-formylphenoxy)propanoate” can be represented by the InChI code:1S/C11H12O4/c1-8(11(13)14-2)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 . This indicates that the compound has a molecular weight of 208.21 . Physical and Chemical Properties Analysis
“Methyl 2-(3-formylphenoxy)propanoate” is a liquid at room temperature . The compound has a molecular weight of 208.21 .Applications De Recherche Scientifique
Synthèse d'agents anticancéreux
2-(3-formylphénoxy)propanoate de méthyle: est utilisé dans la synthèse de composés ayant des activités anticancéreuses potentielles. Les chercheurs ont développé des dérivés qui présentent des effets inhibiteurs contre certaines lignées cellulaires cancéreuses, telles que les HCT-116 et MCF-7 humaines . Ces composés sont synthétisés par une réaction de Michael et ont montré des résultats prometteurs lors de dépistages préliminaires, indiquant leur potentiel en tant qu'agents thérapeutiques en oncologie.
Études d'amarrage moléculaire
Ce composé sert de précurseur dans la création de molécules utilisées pour les études d'amarrage moléculaire. Ces études visent à comprendre l'interaction entre les composés nouvellement synthétisés et les cibles biologiques, telles que les enzymes impliquées dans la progression du cancer . Les informations tirées de ces études peuvent guider la conception de médicaments anticancéreux plus efficaces.
Recherche peptidomimétique
Le composé est impliqué dans la synthèse de peptidomimétiques, qui sont de petites chaînes de type protéique conçues pour imiter un peptide. Ces molécules ont des applications dans le développement de médicaments, en particulier en tant qu'inhibiteurs des interactions protéine-protéine qui sont critiques dans les voies de la maladie .
Production de dérivés de la quinoxaline
Il agit comme un élément constitutif dans la production de dérivés de la quinoxaline. Ces dérivés sont importants en chimie médicinale en raison de leur large éventail d'activités biologiques, notamment des propriétés antimicrobiennes, antivirales et anticancéreuses .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(3-formylphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYICAICUHXILNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596014 | |
| Record name | Methyl 2-(3-formylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140451-38-3 | |
| Record name | Methyl 2-(3-formylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
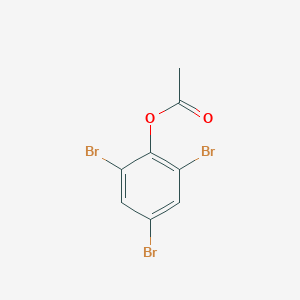
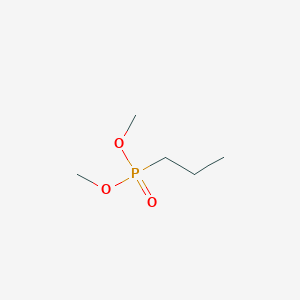
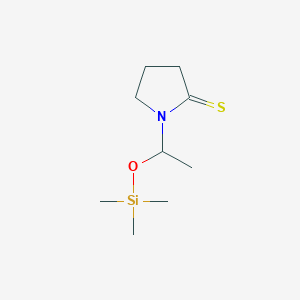



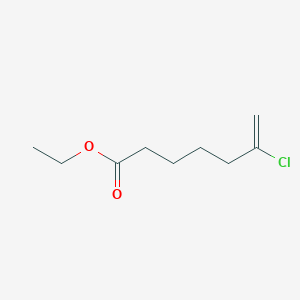
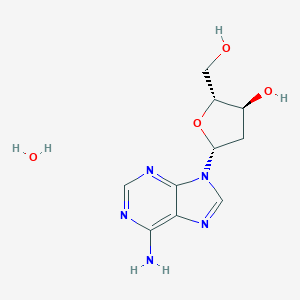
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

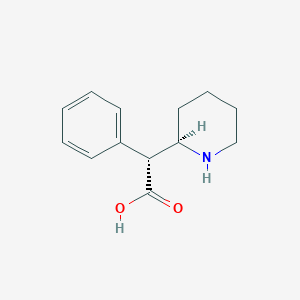
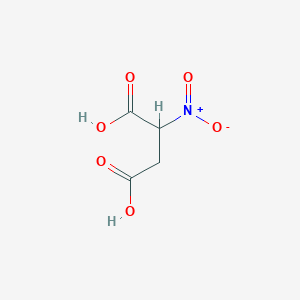

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)
